1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Description
The compound 1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- features a pyrazole core substituted at position 1 with a (2,3-dichlorophenyl)methyl group and at position 4 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan moiety. This compound’s structural uniqueness lies in the combination of halogenated aromatic and boronic ester functionalities, distinguishing it from simpler pyrazole derivatives.
Properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BCl2N2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-6-5-7-13(18)14(11)19/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCXIXPQDWGDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a unique synthetic molecule characterized by a pyrazole ring and a boron-containing moiety. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with an approximate molecular weight of 321.12 g/mol. The structure includes:
- A pyrazole ring which is known for its role in various biological activities.
- A dichlorophenyl group that may enhance lipophilicity and biological interactions.
- A boronate moiety , which is significant in organic synthesis and may facilitate various coupling reactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with specific biological targets. The following sections detail its pharmacological effects based on recent studies.
Antiviral Activity
Recent research has indicated that pyrazole derivatives can exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
Case Study:
In a study examining the antiviral potential of pyrazole derivatives, certain compounds demonstrated significant reductions in viral RNA loads in infected cells within days of treatment. This suggests that the compound may inhibit viral enzymes or interfere with viral entry mechanisms .
Anticancer Potential
The anticancer activity of pyrazole derivatives is well-documented. The presence of the dichlorophenyl group has been linked to enhanced cytotoxicity against various cancer cell lines.
Research Findings:
A comparative analysis of several pyrazole derivatives indicated that modifications to the pyrazole ring significantly influenced their IC50 values against cancer cell lines. The compound showed promising results in preliminary assays against breast cancer cells .
Mechanistic Insights
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound.
- Enzyme Inhibition: Pyrazoles often act as enzyme inhibitors. For example, they can inhibit cyclooxygenase (COX) enzymes or other targets involved in inflammatory pathways.
- Cellular Pathways: The compound may modulate signaling pathways associated with cell proliferation and apoptosis.
Table 1: Biological Activity Summary
| Activity Type | Target | Mechanism of Action | Reference |
|---|---|---|---|
| Antiviral | Viral RNA | Inhibition of replication | |
| Anticancer | Cancer Cell Lines | Induction of apoptosis | |
| Enzyme Inhibition | COX Enzymes | Competitive inhibition |
Table 2: Comparative IC50 Values
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| 1H-Pyrazole derivative A | 0.206 ± 0.052 | SARS-CoV-1 Protease |
| 1H-Pyrazole derivative B | 0.334 ± 0.126 | SARS-CoV-2 Protease |
| 1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(...) | TBD | TBD |
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares the target compound with structurally analogous pyrazole-boronic esters:
Reactivity in Cross-Coupling Reactions
The boronic ester group in the target compound enables participation in Suzuki-Miyaura reactions. For example, 1-(2,3-difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan)-1H-pyrazole (MW 348.2) has demonstrated utility in synthesizing agrochemical intermediates due to its balanced electronic properties .
Physicochemical Properties
- Stability : The pinacol boronic ester group offers hydrolytic stability, similar to analogs like 1-Methyl-4-(dioxaborolan)-1H-pyrazole (CAS 761446-44-0), which is used as a stable intermediate in pharmaceutical synthesis .
Preparation Methods
Synthesis of the Boronic Ester Intermediate
Method A: Direct Borylation of Pyrazole Derivatives
This approach involves the direct borylation of pyrazole derivatives bearing the appropriate substituents at the 1- or 4-position:
-
- Pyrazole precursor (e.g., 1H-pyrazole or N-substituted pyrazoles)
- Bis(pinacolato)diboron (B2Pin2)
- Catalysts: Pd(dppf)Cl2 or Pd(PPh3)4
- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)
- Solvent: Dimethylformamide (DMF) or Dioxane
-
- Dissolve the pyrazole precursor in anhydrous DMF.
- Add B2Pin2 (1.2 equivalents) and catalytic Pd complex.
- Introduce base (2 equivalents).
- Heat the mixture to 80–100°C under nitrogen atmosphere for 12–24 hours.
- After completion, cool, quench with water, extract with ethyl acetate, dry, and purify via column chromatography.
Research Data:
This method has been successfully employed for synthesizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazoles, with yields typically ranging from 70–85%.
Functionalization with (2,3-Dichlorophenyl)methyl Group
Method B: Suzuki-Miyaura Cross-Coupling
This is the most prevalent method for attaching the dichlorophenylmethyl moiety:
-
- Boronic ester intermediate (from 2.1)
- (2,3-Dichlorophenyl)methyl halide or triflate (preferably bromide or iodide)
- Palladium catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
- Base: Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium tert-butoxide
- Solvent: Toluene, dioxane, or dimethylformamide (DMF)
- Additives: Water or alcohols to facilitate solubility
-
- Combine boronic ester and (2,3-dichlorophenyl)methyl halide in a reaction vessel.
- Add palladium catalyst and base.
- Heat at 80–110°C under inert atmosphere (nitrogen or argon).
- Reaction typically proceeds for 4–16 hours, monitored by TLC or HPLC.
- After completion, cool, extract, wash, dry, and purify via chromatography.
Research Data:
Yields for this coupling vary between 40–70%, depending on the halide used and reaction conditions.
Representative Data Table of Preparation Conditions
| Step | Reagents | Solvent | Catalyst | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1. Borylation | Pyrazole + B2Pin2 + Pd catalyst + KOAc | DMF | Pd(dppf)Cl2 | 80°C | 12–24 h | 75–85% | Direct borylation of pyrazole |
| 2. Cross-coupling | Boronic ester + (2,3-dichlorophenyl)methyl halide + Pd catalyst + K2CO3 | Toluene/H2O | Pd(PPh3)4 | 80–110°C | 4–16 h | 40–70% | Suzuki coupling |
Notes and Considerations
- Purity of Starting Materials: High purity of pyrazole precursors and halides is critical for high yields and purity.
- Reaction Atmosphere: Most steps require an inert atmosphere (nitrogen or argon) to prevent oxidation of catalysts.
- Temperature Control: Elevated temperatures facilitate coupling but must be optimized to prevent decomposition.
- Catalyst Loading: Typically 1–5 mol% of palladium catalyst is used; higher loadings may improve yields.
- Workup and Purification: Chromatography or recrystallization is recommended for obtaining analytically pure compounds.
Summary of Literature and Patent Sources
- Patent Disclosures: Several patents describe the synthesis of boronic ester derivatives of pyrazoles, emphasizing the use of Pd-catalyzed borylation followed by Suzuki coupling for complex aryl substitutions.
- Research Articles: Studies have demonstrated the effectiveness of direct borylation of heterocycles and subsequent cross-coupling for functionalizing pyrazoles with various aryl groups, including dichlorophenyl derivatives.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1H-pyrazole derivatives with boronate ester functionalities, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a reactive handle. For example, highlights the use of Suzuki coupling between pyrazole boronate esters and halogenated heterocycles (e.g., 5-chloro-triazolo[4,5-d]pyrimidine) under palladium catalysis. Optimization involves tuning catalyst systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base selection (e.g., Na₂CO₃), and solvent polarity (e.g., dioxane/water mixtures) .
Q. How should researchers handle and store boronate-containing pyrazoles to ensure stability during experiments?
- Answer : Boronate esters are moisture-sensitive. Storage under inert atmospheres (argon/nitrogen) at –20°C is recommended to prevent hydrolysis. emphasizes the need for cold chain management during transport (e.g., frozen shipping) and storage in desiccated environments. Analytical methods like TLC or NMR should confirm stability post-storage .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., 2,3-dichlorophenylmethyl group position) and boronate integration.
- FTIR : To detect B-O stretching (~1350 cm⁻¹) and pyrazole ring vibrations .
- HRMS : For molecular weight validation (e.g., ESI+ mode to detect [M+H]+ ions). and provide examples of spectral data for analogous boronate esters .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic activity when using this compound in cross-coupling reactions?
- Answer : Discrepancies in catalytic efficiency may arise from ligand steric effects or boronate hydrolysis. suggests using bulky phosphine ligands (e.g., BippyPhos) to stabilize palladium intermediates. Additionally, pre-activating the boronate with KF or Cs₂CO₃ can mitigate hydrolysis, as noted in . Kinetic studies (e.g., monitoring by HPLC) are advised to identify rate-limiting steps .
Q. What strategies are effective for evaluating the bioactivity of this compound in anticancer or antimicrobial assays?
- Answer : and describe protocols for assessing antitumor activity (e.g., c-Met kinase inhibition via IC₅₀ determination using ATP-competitive assays) and antimicrobial potency (e.g., MIC testing against Gram-positive bacteria). For cellular uptake studies, fluorescent tagging of the pyrazole core (e.g., BODIPY derivatives) can track intracellular localization .
Q. How do structural modifications (e.g., substituents on the pyrazole ring) influence the compound’s reactivity in organometallic reactions?
- Answer : Electron-withdrawing groups (e.g., chlorine on the phenylmethyl group) enhance electrophilicity at the boron center, facilitating transmetallation in Suzuki reactions. demonstrates that bulky substituents (e.g., trifluoromethyl groups) can sterically hinder coupling efficiency but improve metabolic stability in drug design contexts. Computational modeling (DFT) can predict electronic effects .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Answer : Batch variability often arises from boronate ester degradation during prolonged reactions. and recommend flow chemistry setups to minimize exposure to moisture and oxygen. For purification, automated flash chromatography (C18 columns) or recrystallization in hexane/EtOAc mixtures improves yield consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
